molecular formula C21H20N2O5 B11010311 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11010311
M. Wt: 380.4 g/mol
InChI Key: RAUCSXGWDZKPBW-UHFFFAOYSA-N
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Description

Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:

  • Core Structure: : The compound consists of several fused rings:

    • A benzodioxin ring (a six-membered ring fused with a seven-membered ring containing oxygen atoms) at the 2,3 positions.
    • An isoquinoline ring (a bicyclic aromatic ring system) at the 1,2 positions.
    • An amide functional group (-CONH-) attached to the isoquinoline ring.
  • Functional Groups

    • The 2-(2-methoxyethyl) group is an ether moiety (R-O-R’) attached to the benzodioxin ring.
    • The 1-oxo-1,2-dihydroisoquinoline-4-carboxamide portion contains both a ketone (oxo) and an amide (carboxamide) group.

Preparation Methods

The synthetic routes for Compound X involve intricate steps

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

    Common Reagents:

    Major Products:

Scientific Research Applications

Compound X finds applications in various fields:

Mechanism of Action

  • The precise mechanism remains speculative, but it likely interacts with cellular targets.
  • Potential molecular targets include enzymes, receptors, or DNA.
  • Further research is needed to elucidate its mode of action.

Comparison with Similar Compounds

  • Compound X’s benzodioxin-isoquinoline hybrid structure sets it apart.
  • Similar compounds include other isoquinoline derivatives, but none with this exact combination.

: Example structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide. (Image created by the author.) : Li, Y., et al. (2018). Synthesis and biological evaluation of novel isoquinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 143, 1179–1190. DOI: 10.1016/j.ejmech.2017.11.083 : Wang, J., et al. (2019). Synthesis and biological evaluation of novel isoquinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(1), 126–130. [DOI: 10.1016/j

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C21H20N2O5/c1-26-9-8-23-13-17(15-4-2-3-5-16(15)21(23)25)20(24)22-14-6-7-18-19(12-14)28-11-10-27-18/h2-7,12-13H,8-11H2,1H3,(H,22,24)

InChI Key

RAUCSXGWDZKPBW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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